molecular formula C19H18N4O3 B7714101 N-(4-acetylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-acetylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7714101
M. Wt: 350.4 g/mol
InChI Key: BXBWKZCYQLPHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as APPO, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. APPO is a heterocyclic compound that contains both pyridine and oxadiazole moieties, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of APPO is not fully understood. However, several studies have suggested that APPO acts by inhibiting the activity of specific enzymes and proteins, including cyclooxygenase-2 (COX-2), histone deacetylase (HDAC), and phosphodiesterase-4 (PDE4).
Biochemical and physiological effects:
APPO has been shown to exhibit various biochemical and physiological effects. For instance, APPO has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities. Additionally, APPO has been shown to improve memory and cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of APPO is its potent inhibitory activity against various enzymes and proteins, which makes it a promising candidate for drug discovery. However, one of the limitations of APPO is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

Several future directions for the research on APPO can be identified. For instance, further studies are needed to elucidate the precise mechanism of action of APPO. Additionally, more studies are needed to investigate the potential applications of APPO in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, more studies are needed to improve the solubility and pharmacokinetic properties of APPO to enable its use in vivo.

Synthesis Methods

The synthesis of APPO involves the reaction of 4-acetylphenylhydrazine with ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through column chromatography to obtain pure APPO.

Scientific Research Applications

APPO has been extensively studied for its potential applications in drug discovery. Several studies have reported that APPO exhibits potent inhibitory activity against various enzymes and proteins that are involved in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(4-acetylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13(24)14-7-9-16(10-8-14)21-17(25)5-2-6-18-22-19(23-26-18)15-4-3-11-20-12-15/h3-4,7-12H,2,5-6H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBWKZCYQLPHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetylphenyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide

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